

Manufacturing process of Disperse Red 60 from 1-aminoanthraquinone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Disperse Red 60*

Cat. No.: *B094433*

[Get Quote](#)

An In-depth Technical Guide to the Manufacturing of **Disperse Red 60** from 1-Aminoanthraquinone

Authored by: A Senior Application Scientist

This document provides a detailed technical overview of the industrial synthesis of C.I. **Disperse Red 60** (1-amino-2-phenoxy-4-hydroxyanthraquinone), a significant anthraquinone-based dye. The guide is intended for researchers, chemists, and professionals in the fields of dye chemistry and materials science, offering an in-depth exploration of the reaction mechanisms, process parameters, and underlying chemical principles.

Introduction to Disperse Red 60

Disperse Red 60, with the chemical name 1-amino-2-phenoxy-4-hydroxyanthraquinone, is a prominent member of the anthraquinone dye family, valued for its vibrant blue-toned red hue and excellent affinity for synthetic fibers.^[1] Its primary application lies in the dyeing of polyester and acetate materials, where its thermal stability and lightfastness are highly desirable.^{[1][2]} The molecule's structure, featuring an amino group and a hydroxyl group on the anthraquinone core, is fundamental to its chromophoric properties. This guide delineates the conventional multi-step manufacturing process, commencing with the readily available raw material, 1-aminoanthraquinone.^{[1][3]}

Synthetic Pathway Overview

The transformation of 1-aminoanthraquinone into **Disperse Red 60** is a classic example of electrophilic and nucleophilic substitution reactions applied to an anthraquinone core. The synthesis is not a single reaction but a carefully orchestrated sequence of three primary chemical transformations:

- Bromination: Introduction of bromine atoms onto the anthraquinone nucleus at the 2 and 4 positions.
- Selective Hydrolysis: Replacement of the bromine atom at the 4-position with a hydroxyl group.
- Condensation: Nucleophilic substitution of the remaining bromine atom at the 2-position with a phenoxy group.

Each stage involves specific intermediates and requires precise control of reaction conditions to ensure high yield and purity of the final product.

[Click to download full resolution via product page](#)

Caption: Overall synthetic pathway for **Disperse Red 60**.

Detailed Manufacturing Process

This section provides a causal explanation for the experimental choices and a step-by-step protocol for each stage of the synthesis.

Step 1: Bromination of 1-Aminoanthraquinone

The initial step involves the electrophilic substitution of 1-aminoanthraquinone to introduce bromine atoms, which will serve as leaving groups in subsequent reactions. The amino group at the 1-position directs the incoming electrophiles (bromine) to the ortho (2) and para (4) positions.

Causality and Expertise: The bromination is typically carried out in a strong acidic medium, such as sulfuric acid or an aqueous hydrochloric acid solution.[\[1\]](#)[\[3\]](#) The acid protonates the carbonyl groups of the anthraquinone, deactivating the unsubstituted ring towards electrophilic attack and ensuring substitution occurs on the same ring as the activating amino group. The use of sulfuric acid also helps to control the reactivity of the bromine.[\[3\]](#) Precise temperature control and gradual addition of bromine are critical to prevent over-bromination and the formation of unwanted by-products. The reaction yields 1-amino-2,4-dibromoanthraquinone.[\[4\]](#)

Experimental Protocol (Sulfuric Acid Medium):

- Charge a suitable reactor with 100 parts of 94% sulfuric acid.[\[3\]](#)
- Add 20 parts of 1-aminoanthraquinone and 1.2 parts of acetic acid while stirring.[\[3\]](#)
- Heat the mixture to 110°C.[\[3\]](#)
- Over a period of 5 hours, slowly add 28.7 parts of bromine dropwise, maintaining the temperature at 110°C.[\[3\]](#)
- After the addition is complete, continue to stir the mixture at this temperature for an additional 5 hours to ensure the reaction goes to completion.[\[3\]](#)
- The resulting product, 1-amino-2,4-dibromoanthraquinone, can achieve a yield of up to 98.7% under these conditions.[\[3\]](#) This intermediate is often taken directly to the next step without isolation.[\[4\]](#)

Step 2: Selective Hydrolysis

The goal of this stage is to selectively replace the bromine atom at the 4-position with a hydroxyl group, forming the intermediate 1-amino-2-bromo-4-hydroxyanthraquinone.

Causality and Expertise: The bromine atom at the 4-position is more labile and susceptible to nucleophilic attack than the bromine at the 2-position. This selectivity is exploited by performing the hydrolysis under controlled, harsh conditions. The reaction is typically conducted in fuming sulfuric acid (oleum) at an elevated temperature.[\[3\]](#) The oleum acts as both the solvent and the hydrolyzing agent. The electron-withdrawing effect of the adjacent carbonyl group makes the 4-position more electrophilic and thus more reactive towards nucleophilic substitution.

Experimental Protocol:

- In a hydrolysis reactor, add 1200 kg of 3%-5% oleum.[3]
- Heat the oleum to 50°C.[3]
- Add 120 kg of the bromide product from the previous step. Stir for 1 hour to ensure complete dissolution.[3]
- Increase the temperature to 120°C and maintain it for 10-12 hours until the reaction reaches its endpoint, which can be monitored by chromatography.[3]
- Cool the reaction mixture to 50°C.[3]
- Carefully dilute the mixture with water, causing the product to precipitate.
- Filter the precipitate and wash the filter cake with water until neutral to remove residual acid. [3]
- Dry the resulting solid, 1-amino-2-bromo-4-hydroxyanthraquinone (hydrolyzate), at 85-95°C. [3]

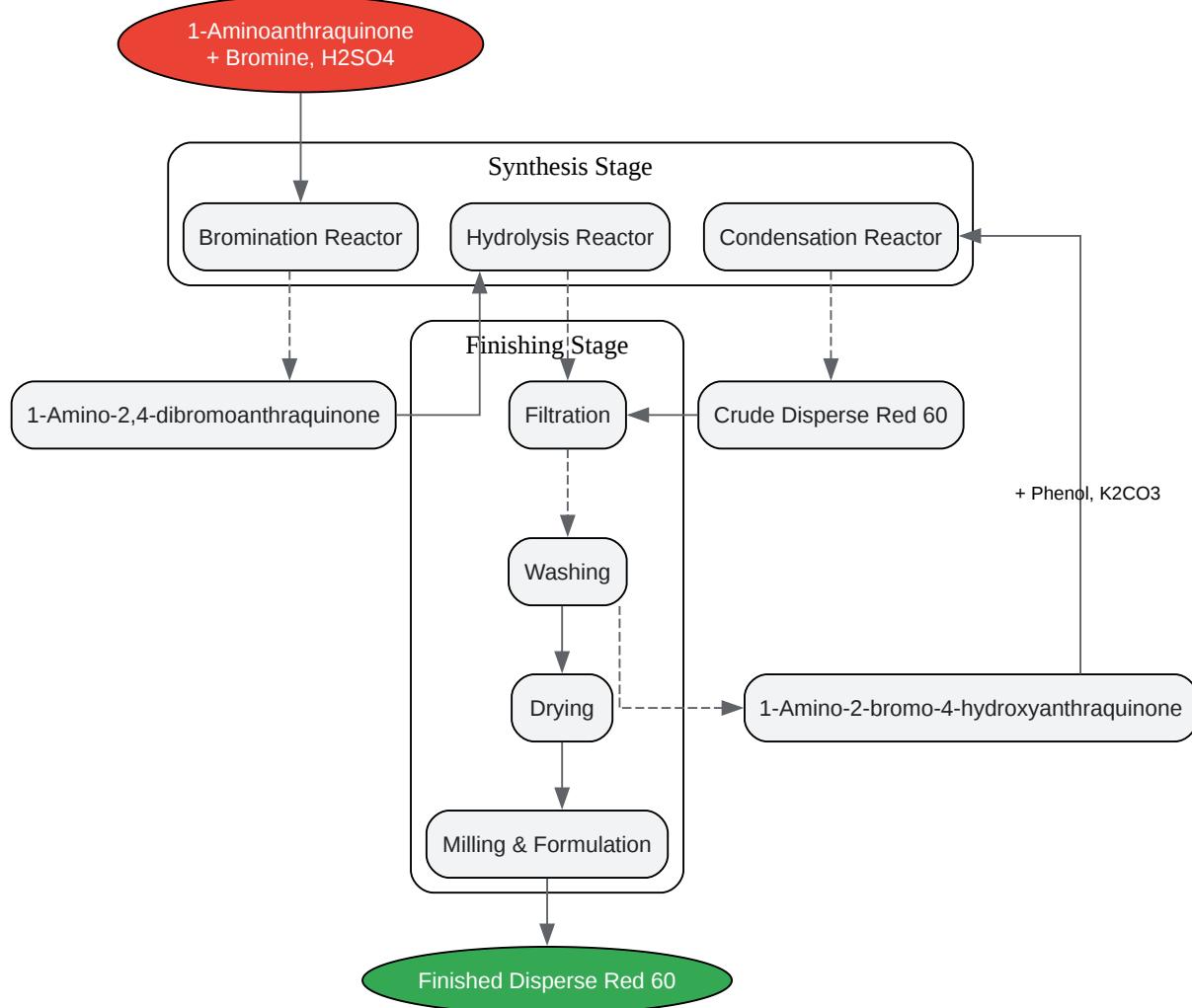
Step 3: Condensation with Phenol

This final synthetic step involves a nucleophilic aromatic substitution reaction to form the phenoxy ether linkage, yielding **Disperse Red 60**.

Causality and Expertise: The intermediate, 1-amino-2-bromo-4-hydroxyanthraquinone, is reacted with phenol in the presence of an acid-binding agent, such as potassium carbonate or potassium hydroxide.[1][3] The base deprotonates phenol to form the more nucleophilic phenoxide ion, which then attacks the carbon atom at the 2-position, displacing the bromine atom.[2] Phenol is often used in excess to serve as both the reactant and the reaction solvent. [3] Controlling the moisture content of the hydrolyzate intermediate is crucial; a water content below 0.2 wt% has been shown to improve yield and purity significantly.[5]

Experimental Protocol:

- Charge a reaction vessel with 46 kg of potassium carbonate and 292 kg of phenol.[3]


- Heat the mixture to 120°C to dissolve the solids.[3]
- Over a period of 1 hour, add 165 kg of the dried hydrolyzate from Step 2.[3]
- Raise the temperature to 140-145°C and maintain for 6-8 hours, monitoring the reaction's progress.[3]
- Upon completion, recover the excess phenol via distillation.
- Cool the reaction mass, which will cause the crude **Disperse Red 60** to precipitate.
- Filter the product, wash it thoroughly with water until the filtrate is neutral, and dry to obtain the final product.[3]

Process Improvement: The use of a phase transfer catalyst, such as benzyltriethylammonium chloride, can improve the yield, reduce the amount of phenol required, and simplify the phenol recovery operation by allowing the reaction to proceed efficiently in an aqueous medium.[3]

Post-Synthesis Processing and Quality Control

The crude **Disperse Red 60** obtained from the synthesis must undergo several finishing steps to be suitable for commercial dyeing applications.

- Grinding/Milling: The dried dye is ground into a fine powder. For disperse dyes, particle size is critical for achieving a stable dispersion in the dye bath and ensuring uniform coloration of the fabric.[6]
- Formulation: The dye powder is typically mixed with dispersing agents (such as lignosulfonates) and other adjuvants to create a commercial formulation that is easily dispersible in water.[7][8]
- Quality Control: The final product is tested for color strength, shade, purity (often using HPLC), and dyeing performance on standard polyester fabric.[2]

[Click to download full resolution via product page](#)

Caption: Manufacturing workflow for **Disperse Red 60**.

Summary of Key Process Parameters

Step	Key Reactants	Medium/Solvent	Temperature	Typical Duration	Key Intermediate/Product
Bromination	1-Aminoanthraquinone, Bromine	94% Sulfuric Acid	110°C	~10 hours	1-Amino-2,4-dibromoanthraquinone
Hydrolysis	1-Amino-2,4-dibromoanthraquinone	3-5% Oleum	120°C	10-12 hours	1-Amino-2-bromo-4-hydroxyanthraquinone
Condensation	1-Amino-2-bromo-4-hydroxyanthraquinone, Phenol, K ₂ CO ₃	Phenol	140-145°C	6-8 hours	Disperse Red 60

Conclusion

The manufacturing of **Disperse Red 60** from 1-aminoanthraquinone is a well-established industrial process that relies on fundamental principles of organic synthesis. Success hinges on the precise control of reaction parameters at each stage—bromination, hydrolysis, and condensation—to maximize yield and ensure the high purity required for a commercial dye. While the conventional pathway is robust, ongoing research into process optimization, such as the use of phase transfer catalysts and improved moisture control, continues to enhance the efficiency and environmental profile of its production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Red 60|Anthraquinone Dye for Research [benchchem.com]
- 2. 4-Amino-1-hydroxy-2-phenoxyanthraquinone (Disperse Red 60) [benchchem.com]
- 3. Production method of disperse red 60 - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. CN101003691A - Method for producing modified disperse red 60 - Google Patents [patents.google.com]
- 5. CN104448886A - Preparation method for disperse red 60 - Google Patents [patents.google.com]
- 6. CN111117290B - Disperse red dye composition and dye product - Google Patents [patents.google.com]
- 7. Anthraquinone Dyes - Dyeing-pedia [china-dyestuff.com]
- 8. tkechemical.com [tkechemical.com]
- To cite this document: BenchChem. [Manufacturing process of Disperse Red 60 from 1-aminoanthraquinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094433#manufacturing-process-of-disperse-red-60-from-1-aminoanthraquinone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com